N-Methylnalorphine
Description
Evolution of Opioid Receptor Ligand Discovery and Development
The concept of a specific receptor for opioid action was first formally proposed in the mid-1950s, based on the stringent structure-activity relationships observed among synthetic opiate analgesics. guidetopharmacology.org This hypothesis suggested that these molecules interacted with a specific, complementary site in the body to produce their effects. guidetopharmacology.org For years, it was largely assumed that a single, monolithic opioid receptor was responsible for all the actions of compounds like morphine. frontiersin.org
This perspective began to shift in the 1960s and 1970s. Through continued structure-activity relationship studies and detailed pharmacological analysis, evidence mounted that the effects of various opioids were too diverse to be explained by a single receptor. guidetopharmacology.org In 1973, high-affinity, stereospecific binding sites for opiates were definitively identified in brain tissue using radiolabeled ligands, providing physical evidence for the existence of these receptors. guidetopharmacology.orgwikipedia.org
A pivotal moment came in 1976 with studies in chronic spinalized dogs, which discriminated different reflex responses to various opioid agents. guidetopharmacology.org This research led to the initial proposal of distinct µ (mu) and κ (kappa) receptor types, named after their prototypic ligands, morphine and ketocyclazocine, respectively. guidetopharmacology.org Shortly thereafter, pharmacological analyses in isolated tissue preparations, specifically the guinea pig ileum and mouse vas deferens, revealed a third type, the δ (delta) receptor. guidetopharmacology.orgpnas.org The discovery of endogenous opioid peptides—enkephalins, endorphins, and dynorphins—further solidified the concept of a complex, multi-receptor system. guidetopharmacology.orgfrontiersin.org This classification was later confirmed by the cloning of the three main opioid receptor genes. guidetopharmacology.org This evolution from a single-receptor theory to a multi-receptor model was fundamental, allowing for a more refined search for ligands with greater receptor selectivity and potentially improved therapeutic profiles. frontiersin.org
N-Methylnalorphine's Role in Advancing Opioid Receptor Pharmacology
This compound, as a quaternary ammonium (B1175870) derivative of nalorphine (B1233523), possesses a permanent positive charge. This charge critically limits its ability to cross the lipid-rich blood-brain barrier, a key feature that researchers exploited to differentiate between the central and peripheral effects of opioids. nih.govcapes.gov.brnih.gov While its parent compound, nalorphine, could act on receptors in both the central nervous system (CNS) and the periphery, this compound's actions were largely confined to the periphery. nih.gov
This property made this compound an invaluable pharmacological tool. For instance, studies demonstrated that this compound could antagonize the peripherally-mediated effects of opioids, such as their antitussive action and inhibition of intestinal transit, without blocking their centrally-mediated analgesic effects. nih.govmdpi.comnih.gov In experiments using the acetic acid-induced writhing model in mice, a test for inflammatory pain that involves peripheral mechanisms, the effects of N-methyl morphine were blocked by this compound. nih.gov However, in tests of centrally-mediated analgesia, this compound had no effect on the action of morphine. nih.gov
Furthermore, research on the conformation of this compound helped to define the structural requirements for antagonism at the opioid receptor. acs.orgprobes-drugs.org Studies comparing stereoisomers of quaternary narcotic antagonists, including this compound, revealed that the configuration around the chiral nitrogen atom significantly influenced biological activity, highlighting the precise three-dimensional structure required for receptor interaction. google.com By providing a means to isolate peripheral opioid effects, this compound helped to build a more complete picture of the opioid system's widespread influence throughout the body and guided the development of peripherally restricted opioid antagonists. mdpi.com
Methodological Approaches to Ligand Characterization in Early Research
The characterization of opioid ligands like this compound in the mid-20th century relied on a combination of in vivo and in vitro techniques that were foundational to modern pharmacology.
Structure-Activity Relationship (SAR) Studies: This was one of the earliest approaches, where chemists would systematically modify the structure of a parent compound (like morphine or nalorphine) and observe how these changes affected its biological activity. guidetopharmacology.org The synthesis of this compound itself is a product of this approach, quaternizing the nitrogen atom to alter its physicochemical properties and, consequently, its pharmacological profile. google.com
In Vitro Isolated Tissue Preparations: Bioassays using isolated organs were crucial for characterizing the activity of new ligands and differentiating receptor subtypes. The guinea pig ileum and mouse vas deferens preparations were particularly important. guidetopharmacology.orgfrontiersin.org These tissues contain a rich population of opioid receptors, and the ability of a ligand to inhibit electrically induced contractions, and the reversal of this inhibition by an antagonist, provided a quantitative measure of its potency and mechanism of action. These assays were instrumental in the initial classification of µ, δ, and κ receptors. guidetopharmacology.org
In Vivo Animal Models: To understand the effects of a compound on a whole organism, researchers used various animal models. For analgesia, tests like the hot-plate and tail-flick assays measured responses to thermal pain, primarily reflecting central mechanisms. nih.govnih.gov The acetic acid-induced writhing test was used to assess inflammatory pain, which has a significant peripheral component. nih.gov Studies on intestinal motility, often using a charcoal meal to measure transit time, were employed to quantify the constipating effects of opioids. mdpi.com By comparing a ligand's activity across these different models, researchers could begin to parse its central versus peripheral effects. nih.govnih.gov
Radioligand Binding Assays: The development of radiolabeled ligands in the early 1970s was a major breakthrough. wikipedia.org These assays allowed for the direct measurement of a ligand's affinity (how tightly it binds) for receptors in homogenized tissue preparations (e.g., from the brain). wikipedia.org By competing a non-labeled ligand (like this compound) against a known radioligand, researchers could determine its binding affinity (Ki) for different opioid receptor subtypes, providing a quantitative measure of its receptor-binding profile.
These integrated methodological approaches, from chemical synthesis and isolated tissue studies to whole-animal testing and receptor binding, provided the crucial data needed to characterize compounds like this compound and place them within the broader, evolving framework of opioid pharmacology.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds This table displays the acid dissociation constant (pKa), a measure of a molecule's acidity, for this compound and other relevant opioid structures.
| Compound | pKa |
|---|---|
| This compound | 8.46 d-nb.info |
| Morphine | 8.08 d-nb.info |
| Nalorphine | 7.87 d-nb.info |
| Naltrexone (B1662487) | 8.16 d-nb.info |
| Naloxone | 7.94 d-nb.info |
Structure
3D Structure
Properties
CAS No. |
4121-75-9 |
|---|---|
Molecular Formula |
C20H24NO3+ |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4R,7S,7aR,12bS)-3-methyl-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |
InChI |
InChI=1S/C20H23NO3/c1-3-9-21(2)10-8-20-13-5-7-16(23)19(20)24-18-15(22)6-4-12(17(18)20)11-14(13)21/h3-7,13-14,16,19,23H,1,8-11H2,2H3/p+1/t13?,14-,16+,19+,20+,21?/m1/s1 |
InChI Key |
HJDWPCLBBHHTIG-NNJWZEOZSA-O |
SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC=C |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C |
Synonyms |
N-methylnalorphine |
Origin of Product |
United States |
Chemical Synthesis and Analog Design Strategies for N Methylnalorphine
Synthetic Routes for N-Methylnalorphine Derivatization
The primary route to this compound involves the derivatization of its direct precursor, nalorphine (B1233523). This transformation is a specific type of N-alkylation known as quaternization, where the tertiary amine of nalorphine is converted into a quaternary ammonium (B1175870) salt.
The key reaction is the methylation of the nitrogen atom in nalorphine. This is typically achieved by reacting nalorphine with a methylating agent, such as methyl iodide (CH₃I). In this reaction, the lone pair of electrons on the nitrogen atom of nalorphine attacks the electrophilic methyl group of the methylating agent. This forms a new carbon-nitrogen bond and introduces a positive charge on the nitrogen atom, resulting in the quaternary ammonium salt, this compound. nih.gov
This final derivatization step is part of a larger synthetic sequence that typically begins with naturally occurring opiates. The general pathway illustrates how modifications at the nitrogen atom are used to alter the compound's properties.
Precursor Chemistry and Reaction Pathways
The common synthetic pathway can be summarized as:
N-Demethylation of Morphine: The most common starting material is morphine, which contains a tertiary amine with a methyl group (N-CH₃). The first critical step is the removal of this methyl group to produce the secondary amine, normorphine. gpatindia.com This reaction is a pivotal step in the synthesis of many semi-synthetic opioids. Historically, the von Braun degradation using cyanogen (B1215507) bromide (BrCN) was employed. gpatindia.comnottingham.ac.uknih.gov More contemporary methods often use alkyl chloroformates, such as ethyl chloroformate, which are considered more efficient. nottingham.ac.ukwikidoc.org
N-Alkylation of Normorphine to Nalorphine: The resulting normorphine, with its secondary amine (N-H), serves as the direct precursor to nalorphine. nih.gov This transformation is an N-alkylation reaction where an allyl group is introduced. Typically, normorphine is reacted with an allyl halide, such as allyl bromide (CH₂=CHCH₂Br), in the presence of a base to yield nalorphine (N-allyl-normorphine). smolecule.comgoogle.com
N-Methylation of Nalorphine: As described in the previous section, nalorphine is then quaternized via methylation to yield this compound. nih.gov
The table below outlines the key reaction steps and precursors.
| Reaction Step | Starting Material (Precursor) | Key Reagents | Product | Reaction Type |
| 1 | Morphine | Cyanogen Bromide or Ethyl Chloroformate | Normorphine | N-Demethylation |
| 2 | Normorphine | Allyl Bromide | Nalorphine | N-Alkylation |
| 3 | Nalorphine | Methyl Iodide | This compound | N-Alkylation (Quaternization) |
Design Principles for this compound Analogs for Research Purposes
The design of this compound and its analogs is guided by established structure-activity relationships (SAR) for morphinan-based compounds. gardp.org The primary goal is to create chemical probes to explore opioid receptor function or to develop compounds with specific therapeutic profiles.
Key design principles include:
Modulation of the N-Substituent: The substituent at the nitrogen atom (position 17) is a critical determinant of a compound's activity at opioid receptors. Replacing the N-methyl group of morphine with a larger alkyl group, such as an N-allyl group (to form nalorphine), famously converts the molecule from a potent agonist to a mixed agonist-antagonist. gpatindia.comdergipark.org.tr This principle is fundamental to the design of opioid antagonists.
Quaternization for Peripheral Selectivity: A primary reason for designing an analog like this compound is to restrict its passage across the blood-brain barrier. The introduction of a permanent positive charge in the quaternary ammonium ion significantly increases the molecule's polarity and hydrophilicity, preventing it from entering the central nervous system (CNS). This creates a "peripherally selective" antagonist. nih.gov Such compounds are invaluable research tools for distinguishing between central and peripheral opioid effects. nih.gov
Receptor Subtype Selectivity: Opioid receptors exist in several subtypes (μ, δ, κ). mdpi.com Designing analogs with high selectivity for one subtype over others is a major goal in medicinal chemistry. nih.govacs.org While this compound itself is a derivative of the non-selective antagonist nalorphine, further modifications to the morphinan (B1239233) scaffold (e.g., at the C6 or C14 positions) are strategies used to enhance selectivity for a specific receptor. nih.govresearchgate.net This allows for the creation of research tools to probe the function of individual receptor subtypes.
The table below summarizes how structural modifications influence the properties of these compounds for research use.
| Compound | Key Structural Feature (vs. Morphine) | Design Principle | Resulting Property for Research |
| Nalorphine | N-allyl group instead of N-methyl | N-substituent modification | Conversion from agonist to antagonist activity |
| This compound | Quaternary N-methyl-allyl group | Nitrogen quaternization | Peripheral selectivity (exclusion from CNS) |
| Naltrexone (B1662487) Analogs | Various C6/C14 substitutions | Scaffold modification | Enhanced opioid receptor subtype selectivity |
Stereochemical Considerations in this compound Synthesis
The synthesis of morphinan derivatives is profoundly influenced by stereochemistry. The complex, rigid pentacyclic structure of the morphinan scaffold contains multiple stereocenters, and their precise spatial arrangement is crucial for biological activity. nottingham.ac.uk
Core Scaffold Stereochemistry: The natural precursor, morphine, has a specific absolute configuration at its five stereocenters (5R, 6S, 9R, 13R, 14R). This "natural" opiate stereochemistry is generally required for high-affinity binding to opioid receptors. mdpi.com Syntheses must preserve or correctly establish these chiral centers. Total synthesis approaches are particularly challenging due to the need for high stereoselectivity to avoid producing inactive or differentially active stereoisomers. nottingham.ac.uk For instance, the B/C ring junction in natural morphinans is cis-fused, which is a key structural feature. mdpi.com
Stereoselective Reactions: To control the stereochemical outcome, synthetic chemists employ stereoselective reactions. This can involve the use of chiral catalysts or reagents, or controlling reaction conditions to favor the formation of one stereoisomer over another. rsc.orggoogle.com For example, reductions of ketone groups or additions across double bonds in the C-ring must be carefully controlled to produce the desired α or β orientation of the new substituent. google.comresearchgate.net
Diastereomers at Quaternary Nitrogen: For this compound, the quaternization of the nitrogen atom introduces a new stereochemical consideration. Because the nitrogen atom is part of a rigid ring system, the addition of the methyl group can result in the formation of two diastereomers (isomers that are not mirror images). These diastereomers can have different three-dimensional shapes and, consequently, different pharmacological properties and potencies. nih.gov The synthesis may yield a mixture of these isomers, which may require separation or characterization to fully understand the compound's activity.
Molecular Pharmacology of N Methylnalorphine at Opioid Receptors
Functional Modulatory Profiles of N-Methylnalorphine
Beta-Arrestin Recruitment and Signaling Bias of this compound
G protein-coupled receptors (GPCRs), including opioid receptors, signal through two principal pathways: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. nih.gov The concept of "signaling bias" or "biased agonism" describes the ability of a ligand to preferentially activate one of these pathways over the other. nih.gov Ligands that primarily activate G protein signaling with minimal β-arrestin recruitment are known as G protein-biased agonists, and this profile is often sought after in drug development to separate therapeutic effects from adverse effects like respiratory depression and tolerance. pnas.orgmdpi.com
β-arrestin recruitment is initiated by GRK-mediated phosphorylation of the agonist-occupied receptor. nih.gov The recruited β-arrestin sterically hinders further G protein coupling, leading to signal desensitization, and also acts as a scaffold for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade. mdpi.com The recruitment of β-arrestin is also a key step for receptor internalization. frontiersin.org
Direct data on β-arrestin recruitment by this compound is not extensively documented. However, studies on nalorphine (B1233523) at the mu-opioid receptor (MOR) revealed that it produced very little activity in a β-arrestin-3 recruitment assay, even at high concentrations. researchgate.net Further research on the kappa-opioid receptor (KOP) quantified nalorphine's activity for both G protein activation (measured by [³⁵S]GTPγS binding) and the β-arrestin pathway (measured by receptor internalization). nih.gov The findings indicated that nalorphine acts as a partial agonist for both pathways but with low relative efficacy, particularly for internalization. nih.gov
Given that this compound is an antagonist derivative of nalorphine nih.govmdpi.com, it is expected to have a similarly weak profile for β-arrestin recruitment. Its primary role would be to compete with agonists, thereby blocking both G protein activation and subsequent β-arrestin recruitment initiated by the agonist. The low intrinsic ability of its parent compound to recruit β-arrestin suggests that this compound itself is unlikely to be an effective activator of β-arrestin-mediated signaling pathways.
Table 1: Functional Activity of Nalorphine at the Human Kappa-Opioid Receptor (hKOP) Data sourced from a study measuring G protein activation and receptor internalization. nih.gov
| Parameter | Value (Nalorphine) | Notes |
|---|---|---|
| G Protein Activation (pEC₅₀) | 6.63 ± 0.11 | Measures potency for activating G proteins. |
| Receptor Internalization (pEC₅₀) | 5.94 ± 0.08 | Measures potency for inducing receptor internalization (β-arrestin pathway). |
| Intrinsic Activity (G Protein) | 0.61 ± 0.04 | Relative to the full agonist U-50,488H. Indicates partial agonism. |
| Intrinsic Activity (Internalization) | 0.56 ± 0.03 | Relative to the full agonist U-50,488H. Indicates partial agonism with low efficacy. |
Downstream Intracellular Signaling Pathways Modulated by this compound
Upon activation by an agonist, opioid receptors, which are coupled to inhibitory G proteins (Gαi/o), modulate several intracellular signaling cascades. The most well-characterized of these is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This reduction in cAMP subsequently decreases the activity of cAMP-dependent protein kinase (PKA). nih.gov PKA is a key enzyme that phosphorylates numerous cellular proteins, including transcription factors, thereby regulating gene expression and neuronal function. nih.gov
As an opioid antagonist, this compound's primary effect on this pathway is to block the actions of opioid agonists. nih.gov By binding to the receptor without initiating a signal, it prevents agonists like morphine from inhibiting adenylyl cyclase, thereby blocking the agonist-induced decrease in cAMP and PKA activity. Studies have shown that the regulation of Na+,K+-ATPase activity by morphine is inversely correlated with intracellular cAMP accumulation, and this process is implicated in the development of opioid dependence. nih.gov this compound would be expected to antagonize such downstream effects.
Another significant signaling pathway influenced by opioid receptors is the mitogen-activated protein kinase (MAPK) cascade, which includes kinases like ERK (extracellular signal-regulated kinase). mdpi.com Activation of the MAPK pathway can be mediated by β-arrestin, which acts as a scaffold protein upon recruitment to the receptor. mdpi.com Ligands that are poor recruiters of β-arrestin, such as morphine, are also poor activators of this pathway. pnas.org Given that nalorphine, the parent compound of this compound, shows very low efficacy in recruiting β-arrestin nih.govresearchgate.net, it is unlikely to be a significant activator of the MAPK pathway. Its role would again be one of antagonism, blocking the MAPK activation induced by β-arrestin-recruiting agonists.
Allosteric Modulation and Ligand-Receptor Complex Dynamics
Drug-receptor interactions are typically classified based on their binding site. Orthosteric ligands bind to the primary, endogenous ligand-binding site of a receptor, whereas allosteric modulators bind to a distinct, secondary (allosteric) site. nih.govnih.gov this compound is characterized as a classical competitive antagonist. nih.govmdpi.com This indicates that it binds to the orthosteric pocket of the opioid receptor, the same site recognized by endogenous opioid peptides and exogenous agonists like morphine. acs.org Its antagonistic action arises from physically occupying this site, thereby preventing agonists from binding and activating the receptor.
Allosteric modulators, in contrast, influence receptor function without directly competing for the orthosteric site. They can be positive allosteric modulators (PAMs), which enhance the affinity and/or efficacy of an orthosteric agonist, or negative allosteric modulators (NAMs), which reduce it. nih.govnih.gov There is no evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator. Its chemical structure, as a derivative of the established orthosteric ligand nalorphine, and its functional profile as a competitive antagonist firmly place it in the category of orthosteric ligands. mdpi.comacs.org
The dynamics of the ligand-receptor complex are crucial for determining the functional outcome. Agonists bind to and stabilize an "active" conformation of the receptor, which allows it to couple to and activate G proteins. Antagonists like this compound bind to the receptor and are thought to stabilize an "inactive" or "resting" conformation. This stabilization prevents the conformational shift required for G protein activation, effectively locking the receptor in a state that is unreceptive to agonist stimulation. While specific molecular dynamics studies for the this compound-receptor complex are not available, the definition of its N-allyl group conformation as being critical for antagonism supports a mechanism based on inducing a specific, non-productive structural state within the orthosteric binding pocket. acs.org
Structure Activity Relationships Sar of N Methylnalorphine and Its Analogs
Structural Determinants of Opioid Receptor Binding and Selectivity
The binding affinity and selectivity of N-methylnalorphine and its analogs for different opioid receptor subtypes (mu, kappa, and delta) are dictated by specific structural features of the molecule. A key determinant is the nature of the substituent on the nitrogen atom. For instance, the presence of a methyl group on the nitrogen in this compound contributes to its distinct pharmacological profile compared to its N-allyl counterpart, nalorphine (B1233523).
The stereochemistry of the molecule is another critical factor. Opioid receptors are stereoselective, meaning they preferentially bind to one stereoisomer over another. The specific configuration at the nitrogen atom, designated as (R) or (S), can profoundly influence binding affinity and antagonist activity. google.com
Research into various analogs demonstrates the nuanced effects of structural changes. For instance, in a series of buprenorphine analogs, replacing the N-cyclopropylmethyl group with a lipophilic cyclooctylmethyl group led to a significant decrease in affinity for the NOP receptor, highlighting the specific requirements of the N-substituent for different receptors. nih.gov Similarly, studies on diphenethylamines have shown that varying the length and nature of the N-substituent can fine-tune affinity and selectivity for the kappa opioid receptor (KOR). mdpi.com
Interactive Table: Opioid Receptor Binding Affinities of Selected Compounds
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) |
| Buprenorphine (1a) | ~1 | ~1 | ~1 |
| Analog 1b | 1.6 - 5.6 | 1.6 - 5.6 | 1.6 - 5.6 |
| Analog 1c | High | High | High |
| MP1207 | 0.23 | 0.39 | 15.62 |
| MP1208 | 0.34 | 0.28 | 19.28 |
Data sourced from studies on buprenorphine analogs and novel mixed MOR/KOR agonists. nih.govelifesciences.org Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Influence of this compound Modifications on Functional Efficacy
Modifications to the structure of this compound have a profound impact on its functional efficacy, determining whether it acts as an agonist, antagonist, or partial agonist at opioid receptors. The N-substituent is a primary determinant of a compound's intrinsic activity. The methyl group in this compound, for instance, confers distinct properties compared to the allyl group in nalorphine, influencing its antagonist effects. mdpi.com
Studies have shown that quaternary derivatives, such as this compound, can exhibit peripheral selectivity. mdpi.com This is because the charged nitrogen atom restricts their ability to cross the blood-brain barrier, localizing their effects to the periphery. google.com This principle has been exploited to develop peripherally acting opioid antagonists that can counteract side effects like constipation without affecting central analgesia. mdpi.com For example, this compound has been shown to antagonize the antitussive effects of some opiates, suggesting a peripheral site of action. nih.gov
The functional effects of analogs are highly dependent on the specific structural changes made. In a study of buprenorphine analogs, one compound (1b) was found to be a mu-opioid receptor partial agonist with efficacy comparable to buprenorphine but with higher efficacy at the NOP receptor. nih.gov This demonstrates how subtle modifications can alter the functional profile of a molecule across different receptor types.
The concept of "functional selectivity" or "biased agonism" is also relevant, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.gov Structural modifications can be rationally designed to favor one pathway, potentially leading to safer therapeutics with fewer side effects. elifesciences.org
Conformational Analysis and Ligand-Receptor Docking Studies
Conformational analysis and ligand-receptor docking are powerful computational tools used to understand the three-dimensional aspects of how this compound and its analogs interact with opioid receptors. nih.govnih.gov Conformational analysis aims to identify the low-energy, and therefore most probable, shapes (conformers) that a molecule can adopt. nih.gov
The conformation of the N-substituent is particularly important for determining antagonist activity. For this compound, defining the specific conformation of the N-allyl group is crucial for understanding its antagonism at the opiate receptor. google.com X-ray crystallography, NMR spectroscopy, and computational methods are employed to determine these low-energy conformers. nih.gov
Ligand-receptor docking simulations then take these conformers and predict how they will bind within the three-dimensional structure of the opioid receptor's binding pocket. nrfhh.comfrontiersin.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the receptor. nih.govmdpi.com For example, docking studies have helped to elucidate how different ligands, like taranabant (B1681927) and rimonabant, can share the same general binding area but have distinct interactions with key residues, leading to differences in affinity. nih.gov
The insights gained from these studies are invaluable for rational drug design. By understanding the specific interactions that govern binding and activity, chemists can design new analogs with improved properties, such as higher affinity, greater selectivity, or a desired functional profile. nih.gov
Computational Chemistry Approaches in this compound SAR
Computational chemistry has become an indispensable tool in the study of structure-activity relationships for this compound and its analogs. bioscipublisher.com It encompasses a range of techniques that complement and guide experimental research.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach. uni-bonn.de QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs to synthesize and test. uni-bonn.de
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, provide a detailed, atom-level view of ligand-receptor interactions. nih.govbioscipublisher.com These methods are used to:
Predict binding modes and affinities. nrfhh.com
Identify key amino acid residues involved in binding. nih.gov
Understand the conformational changes that occur in both the ligand and the receptor upon binding. nih.gov
Explain the structural basis for agonist versus antagonist activity.
Pharmacophore modeling is another valuable technique. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to bind to a specific receptor and elicit a biological response. By identifying the pharmacophore for a series of active compounds, researchers can search for other molecules that fit this model.
The integration of these computational methods allows for a more efficient and informed approach to drug discovery. nih.gov They enable the rapid screening of large virtual libraries of compounds and provide a theoretical framework for understanding the complex interplay between molecular structure and biological function. bioscipublisher.comoncodesign-services.com
Preclinical Pharmacokinetics and Metabolism of N Methylnalorphine
Absorption and Distribution Studies in Animal Models
The absorption and distribution of N-Methylnalorphine are characterized by its limited ability to cross biological membranes, a direct consequence of its quaternary ammonium (B1175870) structure.
Following systemic administration in animal models, this compound is expected to distribute primarily into the plasma and extracellular fluids. Its high polarity restricts its entry into most cells and tissues, particularly those with high lipid content.
Organ Distribution : Studies on analogous quaternary opioid antagonists show that the highest concentrations of the compound are typically found in well-perfused organs and organs involved in elimination, such as the liver and kidneys. nih.gov Conversely, concentrations in tissues like fat and muscle are expected to be significantly lower. The lowest concentrations are anticipated in tissues protected by specialized barriers, such as the brain. nih.gov
Compartmental Analysis : The disposition of highly polar compounds like this compound in plasma can often be described by a multi-compartment model. Typically, this involves a central compartment representing the plasma and highly perfused organs, and one or more peripheral compartments. However, due to its limited ability to penetrate tissues, the volume of distribution of this compound is expected to be relatively small, reflecting its confinement to the extracellular space.
Table 1: Predicted Relative Tissue Distribution of this compound in Animal Models This table is based on the physicochemical properties of quaternary ammonium compounds and data from analogous molecules.
| Tissue/Organ | Expected Relative Concentration | Rationale |
|---|---|---|
| Plasma | High | Primary distribution in systemic circulation. |
| Liver | High | Major organ of metabolism and biliary excretion. |
| Kidney | High | Major organ of excretion. |
| Muscle | Low | Limited diffusion into less perfused, lipophilic tissue. |
| Adipose Tissue | Very Low | Poor penetration due to high polarity and low lipophilicity. |
| Brain | Very Low | Restricted by the blood-brain barrier. |
A defining pharmacokinetic feature of this compound is its inability to readily cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).
The passage of molecules across the BBB is largely dependent on low molecular weight and high lipid solubility. auburn.edu this compound's permanent cationic charge makes it highly polar and significantly reduces its lipophilicity, thereby severely restricting its passive diffusion across the tight junctions of the BBB's endothelial cells. auburn.edu Preclinical studies with other quaternary morphinan (B1239233) derivatives, such as the methiodide analog of morphine and methylnaltrexone (B1235389), have consistently demonstrated that this structural modification effectively prevents CNS penetration. auburn.edunih.gov While one study in mice detected both methylnaltrexone and its demethylated metabolite naltrexone (B1662487) in the brain, this is not the expected outcome in other species, and quaternary antagonists are generally characterized by their peripheral action. nih.govnih.gov Therefore, this compound is expected to act primarily on peripheral opioid receptors, with minimal to no direct effects on receptors within the CNS.
Biotransformation Pathways of this compound
The biotransformation of morphinan-based compounds is extensive, typically involving both Phase I and Phase II metabolic reactions. While the quaternary structure of this compound influences its metabolic fate, it is expected to follow pathways similar to other morphine analogs.
The liver is the principal site for the metabolism of most opioid compounds, a process carried out by a variety of enzyme systems. mypcnow.orgbrieflands.comnih.gov
Phase I Reactions : For tertiary amine opioids, such as morphine or buprenorphine, Phase I metabolism often involves N-dealkylation catalyzed by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 and CYP2C8 isoforms. nih.govnih.gov As this compound is a quaternary amine, it is resistant to direct N-dealkylation.
Phase II Reactions : The most significant metabolic pathway for morphine and its derivatives is Phase II conjugation, specifically glucuronidation. mypcnow.orgdroracle.ai This reaction involves the covalent addition of a glucuronic acid moiety to the molecule, typically at the 3-hydroxyl group. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are highly active in the liver. nih.gov It is anticipated that this compound would be a substrate for these enzymes, leading to the formation of a glucuronide conjugate.
Based on the established metabolic pathways for related compounds, the primary metabolite of this compound is expected to be its glucuronide conjugate.
This compound-3-glucuronide : This would be the product of UGT-mediated conjugation at the phenolic 3-hydroxyl group. This metabolic process significantly increases the water solubility of the compound, facilitating its renal excretion.
Other Potential Metabolites : While direct N-dealkylation is not a viable pathway, other minor oxidative metabolites could theoretically be formed. Furthermore, if the compound undergoes demethylation through other mechanisms, the resulting nalorphine (B1233523) would then be subject to its own known metabolic pathways, including N-dealkylation and glucuronidation.
Table 2: Potential Metabolites of this compound and Associated Pathways
| Potential Metabolite | Metabolic Pathway | Enzyme System (Likely) | Expected Activity |
|---|---|---|---|
| This compound-3-glucuronide | Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Inactive |
| Nalorphine | Phase I: N-Demethylation | Cytochrome P450 (CYP) | Active (Opioid Agonist-Antagonist) |
| Normorphine Derivatives | Phase I: N-Dealkylation (of Nalorphine) | Cytochrome P450 (CYP) | Varies |
Methodologies for Preclinical Pharmacokinetic Assessment
The evaluation of a compound's preclinical pharmacokinetics typically involves a combination of in vitro and in vivo studies designed to predict its behavior in humans. These studies are crucial for establishing a foundation for further clinical development.
In Vitro Methodologies:
Initial assessment of metabolic stability is often conducted using in vitro systems. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly employed. These assays help determine the intrinsic clearance of a compound and identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism. By incubating this compound with liver microsomes from various species (e.g., rat, dog, monkey, and human), researchers can gain insights into potential species differences in metabolism.
Another key in vitro assay is plasma protein binding determination. This is important because only the unbound fraction of a drug is typically pharmacologically active and available for metabolism and excretion. Techniques such as equilibrium dialysis or ultrafiltration are used to quantify the extent to which a compound binds to plasma proteins.
In Vivo Methodologies:
Following in vitro characterization, in vivo studies in animal models, such as rats or mice, are conducted to understand the compound's pharmacokinetic profile in a whole organism. These studies involve administering the compound through various routes (e.g., intravenous and oral) and collecting biological samples, primarily blood, at multiple time points.
The concentration of the drug in these samples is then measured using sensitive and specific analytical methods. This data allows for the calculation of key pharmacokinetic parameters, providing a comprehensive picture of the drug's ADME properties.
Analytical Techniques:
The quantification of drugs and their metabolites in biological matrices is a critical component of pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and speed. The development and validation of a robust bioanalytical method are essential to ensure the accuracy and reliability of the pharmacokinetic data.
While these methodologies are standard in preclinical drug development, the application of these techniques to this compound and the resulting data are not documented in accessible scientific literature. The absence of such information, including detailed research findings and data tables on its pharmacokinetic parameters and metabolic pathways, prevents a thorough assessment of its preclinical profile. Further research and publication of these findings are necessary to fully characterize the preclinical pharmacokinetics and metabolism of this compound.
Preclinical Pharmacodynamics of N Methylnalorphine in Animal Models
Antinociceptive and Hyperalgesic Modulation in Rodent Models
In rodent models of pain, N-Methylnalorphine has demonstrated complex modulatory effects on nociception, the sensory nervous system's response to harmful or potentially harmful stimuli.
This compound functions primarily as an opioid receptor antagonist, with its actions mediated through its interaction with mu (μ) and kappa (κ) opioid receptors. nih.govguidetopharmacology.org As a quaternary antagonist, its effects are largely confined to the peripheral nervous system. nih.govmdpi.com
In the acetic acid-induced writhing model in mice, a test for visceral pain, this compound was shown to antagonize the antinociceptive effects of the peripherally acting opioid agonist N-methyl morphine. nih.gov However, in other studies using a similar writhing model induced by carbacyclin, this compound itself exhibited potent antinociceptive properties. capes.gov.br This suggests that its effects can be context-dependent, possibly acting as an antagonist to exogenous opioids while potentially having intrinsic activity or acting on different receptor populations under specific inflammatory conditions.
| Animal Model | Pain Stimulus | Observed Effect of this compound | Implicated Receptor Subtype(s) | Reference |
|---|---|---|---|---|
| Mouse | Acetic Acid (Writhing) | Antagonized antinociceptive effects of N-methyl morphine | Opioid (Peripheral) | nih.gov |
| Mouse | Carbacyclin (Writhing) | Exhibited potent antinociceptive properties | Opioid (Peripheral) | capes.gov.br |
| Rat | Visceral Distension | Did not block morphine-induced antinociception | Peripheral Opioid (Mu, Kappa) | nih.gov |
| Rat | Carrageenan-induced Inflammation | Antagonized opioid effects | Opioid (Peripheral) | uliege.be |
Pain perception involves a series of processes: transduction, transmission, modulation, and perception. nih.gov Transduction occurs at the peripheral nerve endings, known as nociceptors, which detect noxious stimuli. tmc.edunih.gov The signal is then transmitted along primary afferent nerve fibers to the spinal cord and then to higher brain centers. nih.gov
Research indicates that this compound primarily modulates the transmission stage of the pain pathway at the peripheral level. nih.gov Because it does not readily penetrate the blood-brain barrier, it cannot directly influence the central modulation or perception of pain within the brain. nih.gov Its antinociceptive effects, when observed, are attributed to the blockade of opioid receptors on peripheral terminals of sensory neurons. nih.govmdpi.com This action prevents opioid agonists from inhibiting these neurons, or in some cases of inflammatory pain, may reduce nociceptor sensitization. For example, in models of visceral pain like the writhing test, inflammatory mediators sensitize nociceptors; this compound's action at these peripheral sites can reduce the transmission of pain signals from the viscera to the central nervous system. nih.govcapes.gov.br
Effects on Opioid Withdrawal and Abstinence Syndromes
Opioid withdrawal is characterized by a set of aversive physiological and psychological symptoms that occur upon cessation or reduction of opioid use. Animal models are critical for studying the neurobiological underpinnings of this syndrome.
Precipitated withdrawal is an experimental paradigm used to study the physical aspects of dependence. pyramid-healthcare.com It involves administering an opioid receptor antagonist to an opioid-dependent subject, which rapidly displaces the agonist from its receptors and induces an immediate and often severe withdrawal syndrome. pyramid-healthcare.combridgetotreatment.org
As a potent opioid antagonist, this compound is capable of precipitating withdrawal symptoms in animal models of opioid dependence. googleapis.comgoogle.com By administering this compound to a rodent chronically treated with an opioid like morphine, researchers can induce a range of withdrawal behaviors for study. This method allows for precise timing and synchronization of the withdrawal onset, facilitating the examination of neurochemical and behavioral changes associated with the acute abstinence state.
The opioid withdrawal syndrome in rodents comprises a variety of observable behaviors, including jumping, "wet-dog" shakes, teeth chattering, piloerection, and gastrointestinal manifestations like diarrhea and increased fecal output. biorxiv.orgmdpi.com this compound's role in modulating these behaviors stems from its antagonist properties.
Studies have specifically highlighted its effects on gastrointestinal function. For instance, this compound has been shown to be highly potent in preventing morphine-induced constipation in mice, a classic opioid side effect. mdpi.com This demonstrates its ability to antagonize opioid effects on the enteric nervous system. In the context of withdrawal, where gastrointestinal hyperactivity is a common symptom, this compound's primary utility is in precipitating these signs for experimental analysis rather than alleviating them.
| Withdrawal Sign | Observed Effect in Rodent Models | Underlying Mechanism | Reference |
|---|---|---|---|
| Somatic Signs (e.g., jumping, shakes) | Precipitates the onset of these behaviors in opioid-dependent animals | Rapid displacement of opioid agonists from receptors | googleapis.com |
| Gastrointestinal Motility | Potently counteracts morphine-induced constipation | Antagonism of opioid receptors in the gut | mdpi.com |
Impact on Reward and Aversion Pathways
The brain's reward system, primarily involving the mesolimbic dopamine (B1211576) pathway from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is central to the reinforcing effects of opioids. mssm.eduscielo.org.mx Conversely, aversion pathways, which can involve the inhibition of these same circuits or the activation of others like the lateral habenula, mediate negative affective states. frontiersin.org
As an opioid antagonist, this compound is expected to block the rewarding effects of opioid agonists. By preventing agonists like morphine from activating mu-opioid receptors in the VTA and NAc, it would inhibit the associated dopamine release that signals reward. googleapis.com While direct studies on this compound in reward paradigms like conditioned place preference are not extensively detailed in the provided context, its function as an antagonist implies it would prevent the acquisition of preference for environments paired with opioid administration.
Furthermore, the blockade of opioid receptors, particularly the kappa opioid receptor, can produce aversive or dysphoric states. mdpi.comtechnologynetworks.com Activation of kappa receptors is associated with negative emotional states. mdpi.com An antagonist like this compound could potentially induce aversion by blocking the effects of endogenous opioids (endorphins, enkephalins) that contribute to baseline mood and well-being, thereby shifting the balance toward an aversive state. This makes it a tool not only for studying the mechanisms of reward but also for investigating the neurobiology of aversion and dysphoria linked to the opioid system.
Conditioned Place Preference/Aversion Paradigms
Conditioned Place Preference (CPP) and Conditioned Place Aversion (CPA) are crucial behavioral paradigms used in preclinical research to evaluate the rewarding or aversive properties of chemical compounds. nih.gov In these tests, an animal is exposed to a substance within a specific environment and is subsequently permitted to choose between that environment and a neutral one. nih.govunl.edu A preference for the drug-paired environment suggests rewarding effects, while avoidance indicates aversive effects. nih.govunl.edu
This compound's effects within these paradigms are complex and can be influenced by the animal's prior exposure to opioids. In opioid-naive animals, this compound, as an opioid antagonist, is generally expected to be neutral, neither inducing a significant preference nor an aversion to the drug-paired chamber. However, in animals previously treated with or dependent on opioids like morphine, this compound can precipitate withdrawal symptoms. This aversive internal state is then associated with the environment in which it was experienced, leading to the development of a conditioned place aversion. researchgate.netnih.gov
The strength of the aversion can be influenced by several factors, including the specific opioid the animal is dependent on, the dose of this compound administered, and the species or strain of the animal model used. nih.govnih.gov For example, studies have shown that different mouse strains can exhibit varying degrees of aversion and different extinction periods for the aversive memory, suggesting a genetic influence on the response to opioid withdrawal. nih.gov
Interactive Data Table: Factors Influencing Conditioned Place Aversion
| Factor | Description | Potential Impact on CPA |
| Prior Opioid Exposure | Whether the animal is opioid-naive or has been pre-treated with an opioid agonist. | In opioid-dependent animals, this compound is expected to induce CPA. In naive animals, the effect is likely neutral. |
| Dose of this compound | The amount of this compound administered during the conditioning phase. | Higher doses may precipitate a more severe withdrawal, potentially leading to a stronger and more persistent CPA. |
| Animal Strain | The genetic background of the animal model used (e.g., different strains of mice or rats). | Different strains may exhibit variations in the intensity of the aversive response and the duration of the aversive memory. nih.gov |
| Conditioning Protocol | The number of conditioning sessions and the duration of each session. | More prolonged or repeated pairings of the environment with the aversive state can strengthen the CPA. nih.govuwi.edu |
Intracranial Self-Stimulation Studies
Intracranial self-stimulation (ICSS) is a behavioral technique used to investigate the effects of drugs on the brain's reward systems. nih.gov In this paradigm, animals are trained to perform an action, such as pressing a lever, to receive a brief electrical stimulation to specific brain regions associated with reward, like the medial forebrain bundle or the ventral tegmental area. nih.govmdpi.com The rate at which the animal performs the action is a measure of the rewarding value of the stimulation. nih.gov
Drugs that enhance the rewarding effects of the stimulation will typically increase the rate of self-stimulation, while those that produce aversive states or block reward pathways will decrease it. mdpi.comnih.gov When administered alone to opioid-naive animals, this compound, as an opioid antagonist, would not be expected to have significant rewarding effects and may even decrease the rate of self-stimulation if it produces dysphoria.
However, the primary utility of this compound in ICSS studies is to investigate its interaction with opioid agonists. For instance, co-administration of this compound with an opioid like morphine would be expected to antagonize the reward-enhancing effects of morphine, leading to a decrease in the rate of self-stimulation compared to when morphine is administered alone. This demonstrates this compound's ability to block the rewarding properties of opioids at the neurobiological level.
Research using ICSS has been instrumental in understanding the role of different neurotransmitter systems in reward and addiction. nih.gov For example, studies have shown that drugs affecting dopamine and serotonin (B10506) pathways can modulate ICSS behavior, providing insights into the complex neurochemical basis of reward. nih.gov While specific data on this compound's effects in modern, cell-type-specific optical ICSS (oICSS) is limited, this newer technique offers the potential for more precise investigation into how this compound modulates specific neural circuits involved in reward and aversion. mdpi.comresearchgate.net
Modulation of Respiratory and Cardiovascular Function in Preclinical Settings
The preclinical evaluation of a compound's effects on respiratory and cardiovascular systems is a critical component of its pharmacological profile.
In unanesthetized guinea pigs, the antitussive (cough-suppressing) effects of opioids like codeine and morphine can be antagonized by nalorphine (B1233523) and this compound. researchgate.net This suggests that this compound can counteract the respiratory depressant effects commonly associated with opioid agonists.
Neurotransmitter Release and Neuromodulation Studies
The nervous system communicates through the release of neurotransmitters, a process that can be altered by various drugs. frontiersin.orgnobelprize.org Neuromodulation refers to the process by which the activity of neurons or synapses is regulated. neuromodulation.comnih.gov
As an opioid antagonist, this compound's primary mechanism of action at the neurochemical level is to block the effects of endogenous and exogenous opioids at their receptors. Opioid agonists typically inhibit the release of several neurotransmitters, including acetylcholine, norepinephrine, dopamine, and substance P. By blocking this inhibition, this compound can indirectly increase the release of these neurotransmitters back to their normal physiological levels.
Methodological Considerations for In Vivo Pharmacodynamic Research
Conducting in vivo pharmacodynamic research requires careful consideration of various methodological factors to ensure the validity and reproducibility of the findings. criver.comnih.gov
Key considerations include:
Animal Model Selection: The choice of species and strain is critical, as there can be significant differences in drug metabolism, receptor distribution, and behavioral responses. nih.govnih.gov For instance, different mouse strains may show varied responses in conditioned place aversion studies. nih.gov
Route of Administration and Dosing: The method of drug delivery (e.g., intravenous, subcutaneous, oral) and the dose range selected can profoundly influence the observed pharmacokinetic and pharmacodynamic outcomes. researchgate.netnih.gov
Control Groups: The inclusion of appropriate control groups, such as vehicle-treated and positive-control groups, is essential for interpreting the drug's effects. canada.ca
Behavioral Assays: The design of behavioral tests, including the apparatus, conditioning parameters, and the timing of observations, can all impact the results. nih.govfrontiersin.org For example, in conditioned place preference studies, a biased or unbiased design can yield different outcomes. nih.gov
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) is crucial for understanding the relationship between drug concentration and its effect over time. nih.govresearchgate.net This is particularly important for translating preclinical findings to clinical settings. researchgate.net
Advanced Research Methodologies in N Methylnalorphine Studies
In Vitro Cellular Assay Development and Application
The development and application of in vitro cellular assays are fundamental to characterizing the pharmacological properties of compounds like N-Methylnalorphine. bioduro.compeplobio.comgd3services.com These assays provide a controlled environment to study molecular interactions and cellular responses, forming a critical part of the drug discovery and development process. bioduro.compeplobio.com
Functional assays are crucial for determining the efficacy of a ligand at a receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, one of the most common functional assays measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). epo.org Opioid receptors, being typically coupled to Gαi/o proteins, inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. epo.org While direct data on this compound in modern cAMP assays is not prevalent in the provided literature, the methodology is exemplified in studies of structurally related compounds. For instance, in vitro pharmacology for S-MNTX (N-methylnaltrexone) involves cAMP assays in Chinese Hamster Ovary (CHO) cells expressing the human mu-opioid receptor to measure its effect on agonist-inhibited cAMP production. epo.org
Another critical in vitro method is the Schild regression analysis, a pharmacological method used to determine the affinity of a competitive antagonist. uam.esgithub.ionih.gov This analysis involves creating dose-response curves for an agonist in the absence and presence of various concentrations of the antagonist. uam.es A parallel rightward shift in the agonist's dose-response curve with no change in the maximum response is characteristic of competitive antagonism. github.io The dose ratio, which is the ratio of the agonist concentrations required to produce the same effect in the presence and absence of the antagonist, is used to construct a Schild plot. uam.esgithub.io From this plot, the pA2 value, a measure of the antagonist's affinity, can be determined. uam.es this compound has been used in classic pharmacological preparations like the guinea pig ileum contraction assay to determine dose ratios, demonstrating its antagonistic properties. nih.gov
Table 1: Key In Vitro Cellular Assays in Opioid Research
| Assay Type | Principle | Information Gained | Relevance to this compound |
|---|---|---|---|
| Radioligand Binding Assays | Measures the direct binding of a radiolabeled ligand to a receptor. Competition assays with an unlabeled ligand (like this compound) determine its binding affinity (Ki). nih.govnih.govuni-regensburg.de | Receptor affinity (Ki) | Determination of binding affinity to opioid receptor subtypes. googleapis.com |
| cAMP Functional Assays | Measures the change in intracellular cyclic AMP (cAMP) levels upon receptor activation. For Gi/o-coupled receptors, agonists inhibit cAMP production. epo.orgnih.gov | Functional activity (agonist, antagonist, inverse agonist), Potency (EC50/IC50) | Characterization of its antagonist (or potential partial agonist) effects on mu, kappa, and delta opioid receptors. uliege.be |
| Schild Analysis | Quantifies the potency of a competitive antagonist by measuring the shift in the agonist dose-response curve. uam.esresearchgate.netresearchgate.net | Antagonist affinity (pA2), Confirmation of competitive antagonism | Determination of its affinity as a competitive antagonist at opioid receptors. |
Advanced Imaging Techniques for Receptor Visualization
Advanced imaging techniques are indispensable for visualizing opioid receptors and their dynamics in real-time within cellular environments. These methods provide spatial and temporal information about receptor localization, movement, and interaction with ligands and other proteins.
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques used to study protein-protein interactions, such as receptor dimerization. frontiersin.orgfrontiersin.orgresearchgate.net These methods rely on the transfer of energy between two light-sensitive molecules (fluorophores in FRET, a luciferase and a fluorophore in BRET) when they are in close proximity. frontiersin.orgelifesciences.org In opioid research, FRET and BRET have been instrumental in demonstrating that opioid receptors can form both homodimers (e.g., MOR-MOR) and heterodimers (e.g., MOR-DOR), which can have distinct pharmacological properties from the individual receptors. frontiersin.orgfrontiersin.orgresearchgate.net While these techniques have been applied to study the effects of various opioid agonists and antagonists, specific FRET or BRET studies detailing the direct interaction of this compound with opioid receptor dimers are not widely documented in the available literature. researchgate.netelifesciences.org
The use of fluorescently labeled ligands or genetically encoded fluorescent tags (like Green Fluorescent Protein, GFP) fused to the receptor allows for direct visualization of receptor trafficking, including internalization and recycling, upon ligand binding. frontiersin.org These imaging studies are crucial for understanding the mechanisms of receptor desensitization and resensitization, which are important aspects of opioid tolerance.
Table 2: Advanced Imaging Techniques in Opioid Receptor Research
| Technique | Principle | Application in Opioid Research |
|---|---|---|
| FRET/BRET | Non-radiative energy transfer between two light-sensitive molecules in close proximity. frontiersin.org | Studying receptor homodimerization and heterodimerization (e.g., MOR-DOR). frontiersin.orgresearchgate.net |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, allowing for high-resolution optical sectioning of fluorescently labeled cells. | Visualizing receptor distribution, internalization, and trafficking in response to ligands. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Excites fluorophores only in a thin region near the coverslip, allowing for high-contrast imaging of molecules at the cell membrane. | Studying receptor dynamics and single-molecule events at the plasma membrane. |
| PET Imaging | Positron Emission Tomography uses radiotracers to visualize and quantify receptor density and occupancy in vivo. nih.govmedrxiv.orgmdpi.com | While not a cellular technique, it provides in-vivo visualization of receptor distribution in the brain and periphery. nih.govmedrxiv.org |
Genetic Models and Gene Editing Approaches in Opioid Research
Genetic models, particularly knockout mice, have been revolutionary in dissecting the specific roles of different opioid receptors and endogenous peptides. mdpi.com By deleting the gene for a specific receptor (e.g., mu, delta, or kappa), researchers can definitively determine which receptor is responsible for the pharmacological effects of a compound. nih.gov These models have been essential in confirming the primary receptor targets for many opioids and in understanding the complex contributions of each receptor subtype to analgesia, reward, and side effects. mdpi.comnih.gov
More recently, the advent of CRISPR/Cas9 gene-editing technology has provided an even more powerful tool for opioid research. frontiersin.org CRISPR/Cas9 allows for precise modifications of the genome, including the introduction of specific point mutations or the insertion of tags onto the endogenous receptor protein. frontiersin.org This enables the study of how specific amino acid residues contribute to ligand binding and receptor function or the visualization of the receptor at physiological expression levels. While these genetic tools are widely applied in the broader field of opioid research, specific studies employing knockout mice or CRISPR/Cas9 to investigate the unique properties of this compound are not detailed in the provided search results.
Table 3: Genetic Approaches in Opioid Research
| Methodology | Description | Key Applications |
|---|---|---|
| Knockout (KO) Mice | Mice in which a specific gene (e.g., OPRM1, OPRD1, OPRK1) has been inactivated or "knocked out". nih.gov | Determining the specific opioid receptor subtype(s) through which a drug exerts its effects. |
| Knock-in (KI) Mice | Mice in which a gene has been replaced by a modified version, such as one containing a specific mutation or a fluorescent tag. | Studying the functional consequences of specific receptor mutations; Visualizing receptor expression and localization. |
| CRISPR/Cas9 Gene Editing | A powerful and precise tool for making specific changes to the DNA of cells or organisms. frontiersin.org | Creating novel knockout or knock-in models with high efficiency; Studying the role of specific genetic variants in opioid addiction and response. nih.gov |
| Transgenic Models | Mice that carry a foreign gene that has been deliberately inserted into their genome. | Overexpressing a particular receptor or protein to study its function; Expressing reporter genes under the control of an opioid-related promoter. frontiersin.org |
Electrophysiological Techniques for Neuronal Activity Assessment
Electrophysiological techniques are critical for assessing how opioid compounds like this compound modulate the electrical activity of neurons. wikipedia.orgfrontiersin.org These methods measure ion flow across neuronal membranes, providing direct insight into neuronal excitability, synaptic transmission, and ion channel function. nih.govnih.govnih.gov
The patch-clamp technique is a gold-standard method that allows for the recording of ionic currents through single ion channels or across the entire cell membrane (whole-cell recording). nih.govnumberanalytics.comuk.com In the context of opioid research, whole-cell patch-clamp recordings from neurons in brain slices can be used to determine how a compound affects membrane potential, firing rate, and synaptic inputs. nih.govnih.govelifesciences.org For example, activation of mu-opioid receptors typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability, which can be precisely measured with patch-clamp. nih.gov
Multi-electrode arrays (MEAs) allow for the simultaneous recording of electrical activity from many neurons in a network. mdpi.com This technique is valuable for understanding how opioids affect population-level activity and network dynamics in cultured neurons or brain slices. While these powerful techniques are cornerstones of neuropharmacology, specific electrophysiological studies detailing the direct effects of this compound on neuronal currents or network activity are not described in the provided search results.
| Multi-Electrode Array (MEA) | Extracellular Field Potentials & Spikes | Records spontaneous and evoked firing activity from populations of neurons, assessing network synchrony and burst firing. mdpi.com |
Proteomic and Transcriptomic Profiling in Response to this compound
Proteomics and transcriptomics are large-scale analytical approaches used to measure the entire complement of proteins (proteome) or transcripts (transcriptome) in a cell or tissue at a given time. wikipedia.orgembopress.org These "omics" technologies can provide an unbiased, global view of the cellular changes that occur in response to drug treatment. mdpi.comnih.gov
Proteomic profiling, often using mass spectrometry, can identify changes in the expression levels of thousands of proteins following exposure to a compound. mdpi.comnih.gov This can reveal novel signaling pathways affected by the drug and potential biomarkers of drug response or toxicity. nih.gov In opioid research, proteomics can be used to identify changes in proteins involved in receptor trafficking, signaling cascades, and synaptic plasticity that underlie the long-term effects of opioid exposure. nih.gov
Transcriptomic profiling, typically performed using techniques like RNA-sequencing, measures changes in gene expression. This can reveal how a drug alters the transcription of genes encoding receptors, signaling molecules, and other proteins that mediate its effects.
While these powerful methodologies hold great promise for elucidating the full spectrum of cellular responses to this compound, there are no specific proteomic or transcriptomic studies on this compound in the provided search results. Research in the broader opioid field, however, has utilized these approaches to understand the molecular adaptations associated with opioid use and addiction. cloudfront.net
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-Methylnaltrexone |
| Morphine |
| Fentanyl |
| DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) |
| Forskolin |
Research Significance and Future Directions for N Methylnalorphine Studies
N-Methylnalorphine as a Pharmacological Research Tool
The primary utility of this compound in research stems from its nature as a peripherally acting opioid antagonist. mdpi.comnih.govnih.govnih.gov Because it does not readily enter the central nervous system (CNS), it allows scientists to investigate the effects of opioids on peripheral tissues and organ systems in isolation from their well-known central effects. mdpi.comnih.govnih.gov
Key research applications include:
Differentiating Central vs. Peripheral Effects: In numerous preclinical studies, this compound is co-administered with systemic opioid agonists. mdpi.com Its ability to block opioid effects like constipation without reversing centrally-mediated analgesia provides clear evidence for the peripheral mechanism of the former. researchgate.net For instance, its use has helped demonstrate that certain analgesic effects of novel peptide opioids are mediated in the periphery, as this compound can antagonize these effects. nih.govnih.govnih.gov
Investigating Organ-Specific Opioid Actions: Researchers have used this compound to explore the role of local opioid receptors in specific physiological processes. One prominent example is in gastroenterology, where it helped to confirm that opioid-induced constipation is mediated by receptors in the gut. mdpi.comresearchgate.net Similarly, it has been employed to study the role of peripheral opioid receptors in modulating inflammation and nociception in models of local injury. capes.gov.br
Validating New Peripherally Acting Drugs: As new therapeutic agents designed to act only on peripheral opioid receptors are developed, this compound serves as a critical reference compound. nih.govnih.gov It helps to validate experimental models and confirm that the observed effects of a new drug are indeed restricted to the periphery. nih.gov
Elucidating Novel Opioid Receptor Mechanisms
This compound has been instrumental in refining our understanding of the structural requirements for opioid receptor antagonism. The quaternization of nalorphine (B1233523) with a methyl group creates a chiral center at the nitrogen atom, resulting in two distinct diastereomers: one with an axial N-allyl group and one with an equatorial N-allyl group. acs.org
Research using these separated isomers has led to significant insights:
Conformational Requirements for Antagonism: Studies on these diastereomers provided unequivocal experimental evidence on the importance of the N-substituent's conformation for receptor interaction. acs.orgacs.org It was demonstrated that the isomer with the equatorial N-allyl group has a significantly higher binding affinity for the µ-opioid receptor (the primary receptor for morphine) than the axial isomer. acs.org This finding supported the hypothesis that an equatorial orientation of the N-substituent is favored for high-affinity binding and antagonism at the opiate receptor. acs.orgacs.org
Receptor Subtype Affinity: Investigations have shown that both isomers exhibit greater affinity for the µ-receptor over the δ-receptor (the primary receptor for enkephalins), highlighting subtleties in how different receptor subtypes accommodate antagonist binding. acs.org
The table below summarizes the differential activity of this compound isomers, underscoring their importance in mechanistic studies.
| Isomer Property | Axial N-allyl Isomer | Equatorial N-allyl Isomer |
| Receptor Affinity | Lower affinity for µ-receptor | ~20-fold greater affinity for µ-receptor acs.org |
| Antagonist Activity | Present acs.org | Potent antagonist acs.org |
| Significance | Provided a key comparison point | Confirmed the preferred conformation for antagonism acs.orgacs.org |
Potential for New Probe Development Based on this compound Scaffolding
The chemical structure of this compound, particularly its morphinan (B1239233) core and quaternary nitrogen, provides a valuable scaffold for the rational design of new pharmacological probes. The principle of quaternization to restrict CNS penetration is a well-established strategy in medicinal chemistry, and this compound is a classic example of its success in the opioid field. mdpi.comgoogle.com
Future development based on this scaffolding could include:
Developing Receptor-Subtype-Selective Peripheral Antagonists: While this compound is primarily a µ-receptor antagonist, its basic structure could be modified to create new probes with higher selectivity for peripheral κ- or δ-opioid receptors. Such tools would be invaluable for dissecting the specific physiological roles of these receptor subtypes outside the CNS.
Creating Fluorescent or Radiolabeled Probes: The this compound structure could be chemically modified to incorporate fluorescent tags or radioisotopes. These new probes would enable researchers to visualize and quantify peripheral opioid receptors in living tissues and cell cultures, offering powerful tools for receptor trafficking and localization studies.
Informing the Design of Peripherally Acting Therapeutics: The structure-activity relationships derived from this compound and its analogs inform the ongoing development of new peripherally acting opioid receptor antagonists (PAMORAs). mdpi.com These insights help in designing drugs with improved potency and reduced potential for central side effects.
Remaining Research Gaps and Challenges in this compound Pharmacology
Despite its utility, there are still gaps in our knowledge and challenges associated with the use of this compound.
Species-Dependent Selectivity: A significant challenge is that the peripheral selectivity of quaternary opioid antagonists can be species-dependent. mdpi.com For example, some studies have noted differences in the peripheral selectivity of this compound between mice and rats, which can complicate the interpretation and translation of findings. researchgate.net
Incomplete Pharmacokinetic Profiles: While its restricted CNS access is its defining feature, detailed pharmacokinetic profiles, including its metabolism and tissue distribution in various species and experimental models, are not always fully characterized. This can leave questions about the precise concentrations achieved at specific peripheral receptor sites.
Limited Binding Affinity Data: While its antagonist properties are well-established, comprehensive and standardized binding affinity data (such as Ki values) across all opioid receptor subtypes (µ, δ, κ) are not as readily available in the literature compared to more modern antagonists. bindingdb.orgbindingdb.orgplos.org
Prospects for Advancing Understanding of Opioid Systems through this compound Research
This compound will continue to be a relevant and important compound for advancing our fundamental understanding of opioid biology. Its ability to pharmacologically dissect peripheral from central systems is a powerful and enduring research strategy.
Future prospects for its application include:
Neuro-Immune and Neuro-Endocrine Interactions: There is growing interest in the role of peripheral opioid receptors in modulating immune cell function and hormone release. This compound is an ideal tool to probe these interactions without the confounding influence of central opioid pathways.
Pain Pathophysiology: By selectively blocking peripheral opioid receptors, this compound can help elucidate the contribution of the endogenous opioid system in peripheral tissues to various chronic pain states, such as inflammatory and neuropathic pain.
Gastrointestinal Disorders: Beyond opioid-induced constipation, this compound can be used to investigate the role of peripheral opioid receptors in the pathophysiology of other gastrointestinal motility disorders, such as irritable bowel syndrome.
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the pharmacological effects of N-methylnalorphine in opioid receptor antagonism?
- Methodological Guidance :
- Use in vivo models (e.g., guinea pigs or mice) to evaluate antagonism of opioid-induced analgesia or respiratory depression. For example, pre-treat animals with this compound and administer opioids like morphine or codeine to measure changes in nociceptive thresholds or respiratory parameters .
- Include control groups treated with saline or known antagonists (e.g., nalorphine) to validate specificity. Statistical methods like the Mann-Whitney U test are recommended for comparing response rates between groups .
- Ensure dose-response curves are constructed to determine the compound’s potency and efficacy.
Q. What analytical techniques are critical for confirming the purity and identity of synthesized this compound?
- Methodological Guidance :
- Perform nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to verify structural integrity and purity. For novel derivatives, elemental analysis is essential .
- Compare spectral data with literature values (e.g., Kobylecki et al., 1982) to confirm the N-allyl conformation, a key feature of its antagonist activity .
Q. How can researchers address variability in this compound’s antagonistic effects across different opioid agonists?
- Methodological Guidance :
- Conduct comparative studies using agonists with varying receptor subtype affinities (e.g., μ vs. κ opioids). For instance, evidence shows this compound fails to antagonize codeine’s effects but partially inhibits morphine, suggesting agonist-specific interactions .
- Use radioligand binding assays to quantify receptor affinity and functional assays (e.g., cAMP inhibition) to assess intrinsic activity .
Advanced Research Questions
Q. What experimental strategies reconcile contradictory data on this compound’s partial agonism in certain models?
- Methodological Guidance :
- Employ in vitro systems (e.g., transfected cell lines expressing opioid receptors) to isolate receptor-level effects from systemic variables. For example, Kobylecki et al. (1982) used crystallography and molecular modeling to define its antagonist conformation .
- Analyze dose-dependent responses: Partial agonism may emerge at specific concentration ranges due to receptor reserve or allosteric modulation .
Q. How can researchers optimize pharmacokinetic studies of this compound to account for blood-brain barrier permeability?
- Methodological Guidance :
- Use microdialysis or LC-MS/MS to measure cerebral spinal fluid (CSF) concentrations after systemic administration.
- Compare results with peripherally restricted opioids to distinguish central vs. peripheral effects .
Q. What statistical approaches are recommended for interpreting conflicting results in antagonist potency assays?
- Methodological Guidance :
- Apply mixed-effects models to account for inter-subject variability in in vivo studies. For example, in guinea pig cough suppression assays, non-significant outcomes (e.g., P > 0.05) may reflect insufficient sample size or confounding variables like stress-induced analgesia .
- Meta-analysis frameworks (e.g., Cochrane guidelines) can synthesize data from disparate studies while controlling for bias .
Data Interpretation and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
- Methodological Guidance :
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis routes, animal handling, and statistical parameters in the main text or supplementary materials .
- Provide raw data (e.g., nociceptive response counts, chromatograms) in open-access repositories to facilitate reanalysis .
Q. What steps validate the specificity of this compound’s opioid receptor interactions in complex biological systems?
- Methodological Guidance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
